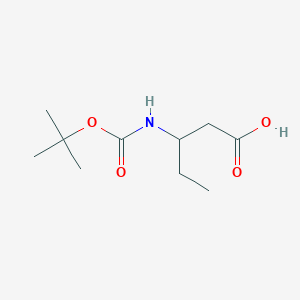

3-(Boc-amino)pentanoic acid

CAS No.: 183990-60-5; 557091-78-8

Cat. No.: VC4441530

Molecular Formula: C10H19NO4

Molecular Weight: 217.265

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 183990-60-5; 557091-78-8 |

|---|---|

| Molecular Formula | C10H19NO4 |

| Molecular Weight | 217.265 |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

| Standard InChI | InChI=1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) |

| Standard InChI Key | RJCHFHWEJSMOJW-UHFFFAOYSA-N |

| SMILES | CCC(CC(=O)O)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Properties

Molecular Architecture

3-(Boc-amino)pentanoic acid features a five-carbon chain with a carboxylic acid terminus and a Boc-protected amine at the third carbon. The Boc group, (C(C)(C)(C)O−), shields the amine from undesired reactions during synthesis. The stereochemistry of the amino group is preserved through asymmetric synthesis or resolution techniques, ensuring enantiomeric purity critical for biological activity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉NO₄ |

| Molecular Weight | 217.26 g/mol |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

| Canonical SMILES | CCC(CC(=O)O)NC(=O)OC(C)(C)C |

| Solubility | Moderate in polar organic solvents (e.g., DMF, DMSO) |

Stereochemical Considerations

The compound’s chiral center at the third carbon necessitates stringent synthetic control. Chiral high-performance liquid chromatography (HPLC) with phases such as Chiralpak IA confirms enantiomeric excess (>99% ee) by resolving (R)- and (S)-enantiomers. Optical rotation values align with literature data, ensuring fidelity in configurations required for target interactions.

Synthesis and Preparation

Synthetic Routes

The synthesis begins with commercially available 3-aminopentanoic acid, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. This exothermic reaction typically proceeds in dichloromethane at 0–25°C, achieving yields exceeding 85%.

Critical Steps:

-

Amine Protection: Boc₂O reacts with the amine group, forming a stable carbamate.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product, followed by recrystallization in ethanol/water for crystalline purity.

Industrial-Scale Production

Flow microreactor systems enhance scalability by improving heat and mass transfer, reducing reaction times from hours to minutes. Continuous processing minimizes byproducts like urea derivatives, common in carbodiimide-mediated couplings.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the Boc group’s acid lability allows selective deprotection without disturbing base-labile Fmoc groups. Activation of the carboxylic acid with HBTU facilitates amide bond formation, enabling sequential peptide chain elongation.

Case Study:

Incorporation of 3-(Boc-amino)pentanoic acid into cyclic peptidomimetics improved metabolic stability in protease inhibitors, demonstrating prolonged half-lives in preclinical models.

Pharmaceutical Intermediates

The compound serves as a building block for kinase inhibitors and protease antagonists. Modifications at the pentanoic acid moiety, such as iodophenyl substitutions, enhance binding affinity to targets like matrix metalloproteinases (MMPs).

| Study Focus | Key Outcome | Citation |

|---|---|---|

| Protease Inhibition | IC₅₀ = 12 µM for MMP-3 | |

| Anticancer Activity | 40% reduction in tumor cell viability (72 h) | |

| Metabolic Stability | t₁/₂ = 8.2 h in hepatic microsomes |

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy: ¹H NMR confirms Boc-group integrity (tert-butyl singlet at δ 1.4 ppm) and stereochemistry (coupling constants for chiral centers).

-

Mass Spectrometry: ESI-MS shows [M+H]⁺ peaks at m/z 218.1, consistent with theoretical values.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume